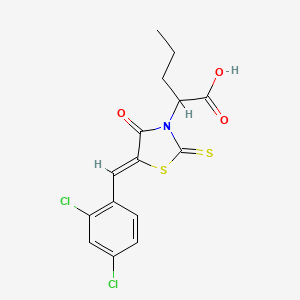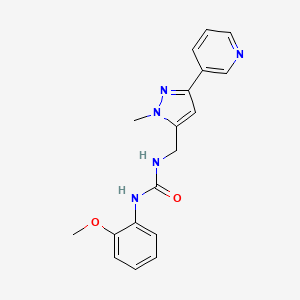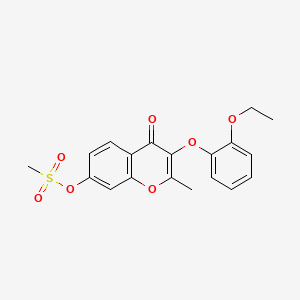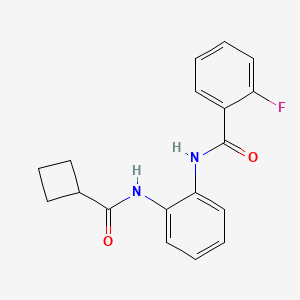
N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and three phenyl rings, which are six-membered carbon rings . The compound also has a carboxamide group (CONH2) and a methoxy group (OCH3) attached to the phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, phenyl rings, carboxamide group, and methoxy group would all contribute to its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles, and the carboxamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar carboxamide group might increase its solubility in polar solvents, for example .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds related to N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide have been explored for their antimicrobial properties. Research has shown that some newly synthesized derivatives exhibit significant activity against various microorganisms, indicating potential use in treating bacterial and fungal infections (Bektaş et al., 2007).
Corrosion Inhibition
Triazole derivatives have been investigated for their effectiveness in inhibiting the corrosion of metals, particularly mild steel, in acidic environments. These compounds act as corrosion inhibitors by adsorbing onto the metal surface, providing a protective layer against corrosive agents (Li et al., 2007).
Anti-inflammatory Activity
Studies on similar compounds have shown remarkable anti-inflammatory properties, comparable to or exceeding those of known anti-inflammatory drugs. These compounds exhibit lower incidences of gastric ulceration, making them potentially safer alternatives for long-term use in inflammatory conditions (Abdel‐Aziz et al., 2014).
Nonlinear Optical Properties
Research into the optical properties of triazole derivatives has revealed significant nonlinear optical properties, making these compounds suitable for use in optical devices. These properties are essential for applications in telecommunications, data storage, and laser technology (Mostaghni et al., 2022).
Cytotoxicity and Anticancer Activity
Certain triazole derivatives, including those similar to this compound, have been synthesized and tested for their cytotoxicity against cancer cell lines. Some derivatives have shown promising results, indicating potential applications in cancer treatment (Shinde et al., 2022).
Blue Emitting Fluorophores
Triazole derivatives have been developed as novel blue emitting fluorophores, which are crucial for various applications in fluorescence microscopy and bioimaging. These compounds can be used for studying biological processes at the molecular level (Padalkar et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1,5-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-14-12-17(13-15-19)23-22(27)20-21(16-8-4-2-5-9-16)26(25-24-20)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNHQEGDPWWWAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/no-structure.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)
![3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2375919.png)

![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)
